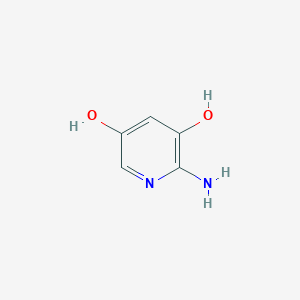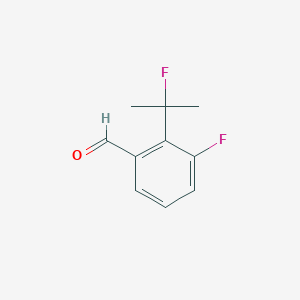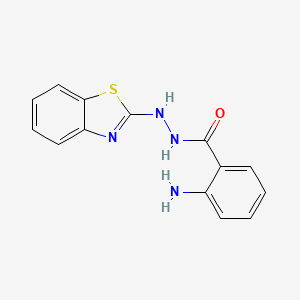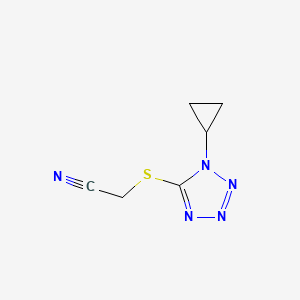
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is an organic compound that features a unique structure combining a thiadiazole ring and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol typically involves the formation of the thiadiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and subsequent cyclization with hydrazine hydrate. The azetidine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(3-Methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
- (1-(3-Propyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
- (1-(3-Butyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol
Uniqueness
(1-(3-Ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl)methanol is unique due to the specific combination of the ethyl group on the thiadiazole ring and the azetidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the ethyl group may influence the compound’s lipophilicity and, consequently, its biological activity and solubility.
Eigenschaften
Molekularformel |
C8H13N3OS |
|---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
[1-(3-ethyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C8H13N3OS/c1-2-7-9-8(13-10-7)11-3-6(4-11)5-12/h6,12H,2-5H2,1H3 |
InChI-Schlüssel |
JJTQWXHOGLBWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NSC(=N1)N2CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)








![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


